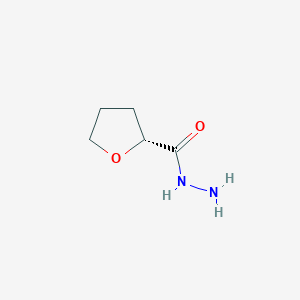

(2R)-oxolane-2-carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-oxolane-2-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-7-5(8)4-2-1-3-9-4/h4H,1-3,6H2,(H,7,8)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLGRORFWHFVNIK-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](OC1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1399181-79-3 | |

| Record name | (2R)-oxolane-2-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2r Oxolane 2 Carbohydrazide

Strategies for Stereoselective Access

The creation of the specific (R)-enantiomer of oxolane-2-carbohydrazide relies on synthetic methods that can control the three-dimensional arrangement of atoms. These methods can be broadly categorized into chiral pool approaches, asymmetric synthesis and catalysis, and enantioselective functionalization techniques.

Chiral Pool Approaches

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials. tcichemicals.comnumberanalytics.commdpi.com This approach leverages the existing chirality of the starting material to introduce the desired stereocenter in the target molecule. In the context of (2R)-oxolane-2-carbohydrazide, suitable chiral starting materials would possess a stereocenter that can be chemically transformed into the C2 position of the oxolane ring with the correct (R)-configuration.

Naturally occurring compounds such as certain amino acids (e.g., L-glutamic acid), carbohydrates, or hydroxy acids can serve as precursors. mdpi.com For instance, a synthetic route could be designed starting from a chiral precursor that already contains a five-membered ring or can be induced to form one. The general principle involves a series of chemical transformations that modify the functional groups of the chiral starting material to construct the desired oxolane-2-carbohydrazide structure while preserving the initial stereochemical integrity.

Table 1: Examples of Potential Chiral Pool Starting Materials

| Chiral Starting Material | Rationale for Use |

| L-Glutamic Acid | Can be converted to a lactone, a precursor to the oxolane ring. |

| D-Ribonolactone | A carbohydrate-derived starting material with existing stereocenters. |

| (R)-Malic Acid | Provides a chiral backbone that can be elaborated to the target. |

The selection of the chiral starting material is critical and is often guided by its commercial availability, cost, and the efficiency of the synthetic sequence required to convert it to the target compound. tcichemicals.com

Asymmetric Synthesis and Catalysis

Asymmetric synthesis and catalysis offer a more versatile approach, creating the desired stereocenter from a prochiral or racemic starting material through the use of a chiral catalyst or auxiliary. sioc-journal.cnchiralpedia.com This strategy is not dependent on the availability of a suitable chiral starting material from the chiral pool.

One common method involves the asymmetric hydrogenation of a furan-2-carboxylic acid derivative using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with chiral ligands. chiralpedia.com This reaction would reduce the double bonds of the furan (B31954) ring to form the oxolane ring, with the chiral catalyst directing the approach of the hydrogen atoms to create the desired (R)-enantiomer preferentially.

Another approach is the use of chiral auxiliaries. tcichemicals.com A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. For instance, an achiral furan-2-carboxylic acid could be coupled to a chiral alcohol to form an ester. The chiral auxiliary would then direct a stereoselective reduction of the furan ring, after which the auxiliary is cleaved to yield the enantiomerically enriched (2R)-oxolane-2-carboxylic acid, a direct precursor to the target hydrazide.

Table 2: Key Aspects of Asymmetric Catalysis in Synthesis

| Catalytic Approach | Description |

| Asymmetric Hydrogenation | Reduction of a prochiral precursor using H₂ and a chiral metal catalyst. |

| Chiral Auxiliary Mediated | Temporary incorporation of a chiral group to direct a stereoselective reaction. |

| Organocatalysis | Use of small, chiral organic molecules to catalyze the enantioselective transformation. |

The development of new and more efficient chiral catalysts is an active area of research, aiming to achieve higher enantioselectivity and turnover numbers. chiralpedia.com

Enantioselective Functionalization Techniques

Enantioselective functionalization involves the selective reaction at one of two enantiotopic positions or faces of a prochiral substrate. For the synthesis of this compound, this could involve the enantioselective functionalization of a pre-formed oxolane ring.

For example, a desymmetrization reaction of a prochiral oxolane derivative could be employed. A substrate with two identical functional groups at the C2 and C5 positions could be selectively functionalized at one of these positions by a chiral catalyst, breaking the symmetry and creating the desired stereocenter.

Another potential strategy is the kinetic resolution of a racemic mixture of oxolane-2-carboxylic acid or a derivative thereof. tcichemicals.com In this process, a chiral reagent or catalyst reacts at a faster rate with one enantiomer than the other, allowing for the separation of the unreacted, enantiomerically enriched substrate. For example, an enzyme could be used to selectively esterify the (S)-enantiomer of oxolane-2-carboxylic acid, leaving the desired (R)-enantiomer unreacted and available for conversion to the carbohydrazide (B1668358).

Precursor Chemistry and Reaction Pathways from (2R)-Oxolane-2-carboxylic Acid

The most direct and commonly employed method for the synthesis of this compound is from its corresponding carboxylic acid, (2R)-oxolane-2-carboxylic acid. vulcanchem.com This transformation involves the formation of an amide bond between the carboxylic acid and hydrazine (B178648).

The reaction is typically carried out by reacting (2R)-oxolane-2-carboxylic acid with hydrazine hydrate (B1144303) (N₂H₄·H₂O). vulcanchem.com The reaction can be performed under basic conditions, often using a base such as sodium hydroxide (B78521) or potassium carbonate. vulcanchem.com The purpose of the base is to deprotonate the carboxylic acid, forming a carboxylate salt which can then react with hydrazine.

Alternatively, the carboxylic acid can first be converted to a more reactive derivative, such as an acid chloride or an ester. The reaction of the methyl or ethyl ester of (2R)-oxolane-2-carboxylic acid with hydrazine hydrate is a common and efficient method for producing the corresponding carbohydrazide. researchgate.net This two-step process, involving esterification followed by hydrazinolysis, often proceeds with high yields.

Table 3: Common Reaction Pathways from (2R)-Oxolane-2-carboxylic Acid

| Reagents | Intermediate | Product |

| Hydrazine Hydrate, Base | Carboxylate Salt | This compound |

| 1. Alcohol, Acid Catalyst2. Hydrazine Hydrate | Carboxylic Ester | This compound |

| 1. Thionyl Chloride2. Hydrazine | Acid Chloride | This compound |

The choice of pathway often depends on the scale of the reaction, the availability of reagents, and the desired purity of the product.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and the formation of byproducts. Key parameters that are typically optimized include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.

For the direct reaction of (2R)-oxolane-2-carboxylic acid with hydrazine hydrate, polar aprotic solvents such as dimethylformamide (DMF) or polar protic solvents like water or ethanol (B145695) can be used. vulcanchem.comresearchgate.net The temperature can be varied, with some procedures being carried out at room temperature while others may require heating to reflux to drive the reaction to completion. mdpi.com

Continuous flow chemistry has emerged as a powerful tool for the synthesis of acid hydrazides, offering advantages in terms of safety, scalability, and control over reaction parameters. osti.gov A continuous flow process for the synthesis of this compound could involve pumping a solution of the carboxylic acid and hydrazine hydrate through a heated reactor coil, allowing for precise control of temperature and residence time, which can lead to improved yields and purity. osti.gov

Table 4: Parameters for Optimization of Hydrazide Synthesis

| Parameter | Typical Range/Options | Effect on Reaction |

| Solvent | Water, Ethanol, DMF, Methanol | Influences solubility of reagents and reaction rate. |

| Temperature | Room Temperature to Reflux | Affects reaction kinetics; higher temperatures can increase rate but may lead to side products. |

| Base | NaOH, K₂CO₃, Triethylamine | Catalyzes the reaction by deprotonating the carboxylic acid. |

| Reagent Ratio | 1.0 to 1.5 eq. of Hydrazine | Excess hydrazine can ensure complete conversion of the carboxylic acid. |

| Reaction Time | 1 to 24 hours | Dependent on other reaction conditions. |

Yields for the synthesis of carbohydrazides from their corresponding carboxylic acids or esters are generally good, often ranging from 65% to over 90% under optimized conditions. osti.gov

Chemical Reactivity and Transformations

Reactions Involving the Hydrazide Moiety

The hydrazide functional group is a derivative of a carboxylic acid, characterized by the presence of a nitrogen-nitrogen single bond. This moiety is rich in electron density and possesses both nucleophilic and acidic/basic properties, making it a focal point for chemical transformations.

The terminal nitrogen atom (-NH₂) of the hydrazide group in (2R)-oxolane-2-carbohydrazide is nucleophilic and readily participates in nucleophilic acyl substitution reactions. This is a fundamental reaction for amide bond formation. sioc-journal.cnunimi.it When treated with acylating agents such as acyl chlorides or anhydrides, the hydrazide acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This process, typically carried out in the presence of a non-nucleophilic base to scavenge the acidic byproduct (e.g., HCl), results in the formation of an N-acylhydrazide, also known as a diacylhydrazine derivative.

The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride). This transformation is a cornerstone of peptide synthesis and is frequently employed in drug discovery programs to link molecular fragments. semanticscholar.org The formation of these stable amide bonds allows for the extension of the molecular framework from the hydrazide terminus.

One of the most characteristic reactions of hydrazides is their condensation with aldehydes and ketones to form hydrazones. nih.gov This reaction involves the nucleophilic attack of the terminal amino group of the hydrazide onto the carbonyl carbon of an aldehyde or ketone. The initial addition is followed by a dehydration step, typically catalyzed by a small amount of acid, to yield the corresponding N-acylhydrazone, which contains a C=N double bond. researchgate.neteopcw.com

These reactions are generally high-yielding and can be performed under mild conditions, often in solvents like ethanol (B145695) or methanol. nih.govchem-soc.si The resulting hydrazones are often stable, crystalline solids, and the C=N bond introduces a point of structural rigidity and potential for E/Z isomerism. The versatility of this reaction allows for the introduction of a wide variety of substituents (R¹ and R²) onto the hydrazide scaffold, depending on the choice of the carbonyl compound. organic-chemistry.org

Table 1: Examples of Hydrazone Formation via Condensation of Hydrazides with Carbonyl Compounds This table presents generalized examples from the literature illustrating the types of carbonyl compounds that react with carbohydrazides.

| Hydrazide Precursor | Carbonyl Compound | Solvent | Product Type | Reference(s) |

| 2-Aminobenzohydrazide | Terephthalaldehyde | Ethanol | Aromatic Hydrazone | researchgate.net |

| Carbohydrazide (B1668358) | Salicylaldehyde | Methanol/Ethanol | Aromatic Hydrazone | chem-soc.si |

| Various Hydrazides | Aromatic Aldehydes | Ethanol | Aromatic Hydrazone | nih.gov |

| Hydrazine (B178648) | 2-Oxo-3-butynoates | N/A | Alkynyl Hydrazone | organic-chemistry.org |

The formation of hydrazones from this compound provides a facile route to a large library of derivatives, where the properties can be tuned by the selection of the reacting aldehyde or ketone.

Hydrazides and their derivatives, particularly hydrazones, are valuable precursors for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. researchgate.net These cyclization reactions are a powerful tool for creating complex molecular architectures from simple starting materials.

1,3,4-Oxadiazoles: N-acylhydrazones, formed as described in section 3.1.2, can undergo oxidative cyclization to yield 2,5-disubstituted-1,3,4-oxadiazoles. Various oxidizing agents can be employed for this transformation. Alternatively, reacting the parent hydrazide with orthoesters can also lead to the formation of the oxadiazole ring system. The oxadiazole ring is a well-known isostere for ester and amide groups and is featured in many biologically active compounds. mdpi.com

Pyrazoles and Pyrazolones: Hydrazides can react with 1,3-dicarbonyl compounds or their equivalents. The reaction typically proceeds via initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration to afford the pyrazole (B372694) or pyrazolone (B3327878) ring. researchgate.net

Triazines: Treatment of hydrazides with appropriate reagents can lead to the formation of six-membered heterocyclic systems like triazines. researchgate.net

Macrocycles: Dihydrazides can undergo [2+2] cyclocondensation reactions with bis-aldehydes to form large macrocyclic structures containing multiple hydrazone linkages. researchgate.net This highlights the potential of using derivatized this compound monomers in supramolecular chemistry.

These cyclization strategies significantly expand the synthetic utility of this compound, allowing access to diverse and complex heterocyclic scaffolds. pku.edu.cnsioc-journal.cn

The hydrazide and hydrazone moieties can undergo reductive transformations, although this is less common than their use in condensation and cyclization reactions. The carbonyl group of the hydrazide is an amide and is generally resistant to reduction. However, under harsh conditions with powerful reducing agents like lithium aluminum hydride (LiAlH₄), it could potentially be reduced. More commonly, the C=N bond of an N-acylhydrazone derivative can be selectively reduced. Catalytic hydrogenation (e.g., using H₂/Pd-C) or chemical reduction with agents like sodium borohydride (B1222165) (NaBH₄) can convert the hydrazone into the corresponding N-acylhydrazine, effectively reducing the imine to an amine-like linkage. This transformation allows for the introduction of a flexible, single-bonded linker where a rigid double bond previously existed.

Stereochemical Integrity and Control during Transformations

A critical aspect of the chemistry of this compound is the maintenance of stereochemical integrity at the C2 chiral center of the oxolane ring. For the majority of the reactions described—which occur at the distal hydrazide moiety—the C2 stereocenter is not directly involved in bond-breaking or bond-forming events. Therefore, these transformations are expected to proceed with full retention of the (R)-configuration.

However, stereochemical control can become a concern under certain conditions:

Harsh Reaction Conditions: The use of strong acids or bases, particularly at elevated temperatures, could potentially lead to epimerization at the C2 position. This could occur via ring-opening of the oxolane followed by re-cyclization. researchgate.net Therefore, mild reaction conditions are crucial for preserving the enantiopurity of the product.

Formation of New Stereocenters: Some transformations, such as the reduction of a prochiral hydrazone, could generate a new stereocenter. In such cases, the existing chiral center at C2 might influence the stereochemical outcome of the reaction, a process known as diastereoselective induction. The degree of control would depend on the proximity of the reacting center to the oxolane ring and the specific reagents and conditions used. beilstein-journals.org

In synthetic strategies involving chiral oxolane derivatives, maintaining stereochemical integrity is paramount. researchgate.net The reactions of the hydrazide group are generally considered safe in this regard, making this compound a reliable chiral building block.

Derivatization Strategies and Analog Synthesis

The chemical reactivity of this compound makes it an excellent starting point for the synthesis of diverse analogs and compound libraries. Derivatization can be systematically achieved by leveraging the reactions of the hydrazide moiety.

Hydrazone Libraries: A vast library of analogs can be generated by reacting this compound with a wide array of commercially available or synthetically prepared aldehydes and ketones. nih.gov This allows for the systematic variation of steric and electronic properties of the appended group.

N-Acylhydrazide Analogs: Acylation with various carboxylic acid derivatives provides another straightforward route to a diverse set of analogs with different amide functionalities. nih.gov

Heterocyclic Scaffolds: Using the cyclization reactions discussed in section 3.1.3, the core structure can be elaborated into numerous five- and six-membered heterocyclic systems, such as oxadiazoles (B1248032) and pyrazoles. researchgate.netmdpi.com This transforms the initial linear hydrazide into a more rigid, conformationally constrained ring system, which is a common strategy in medicinal chemistry.

These derivatization strategies demonstrate that this compound is not merely a static molecule but a versatile platform for generating novel chemical entities with a fixed stereochemical anchor.

N-Substitution of the Hydrazide

The hydrazide moiety, -CONHNH₂, is a versatile functional group that can undergo substitution at its terminal nitrogen atom. This nucleophilic center readily reacts with various electrophiles, leading to the formation of a wide array of N-substituted derivatives. Common transformations include condensation reactions with carbonyl compounds, acylation with acid chlorides, and alkylation with alkyl halides.

Condensation with Aldehydes and Ketones

This compound can react with aldehydes and ketones in a condensation reaction to form the corresponding N-arylidene or N-alkylidene carbohydrazides, commonly known as hydrazones. This reaction is typically catalyzed by a small amount of acid and proceeds with the elimination of a water molecule. The resulting hydrazones are often stable, crystalline solids. For instance, the condensation of various carbohydrazides with substituted aldehydes is a widely used method for generating new derivatives. nih.govajgreenchem.com The general scheme for this reaction is presented below.

Scheme 1: General reaction of this compound with aldehydes/ketones.

(Image is for illustrative purposes only and does not represent a specific reaction)

(Image is for illustrative purposes only and does not represent a specific reaction)

| Reagent | Product Type | Reference |

| Substituted Aldehydes | N'-Arylidene- (or N'-Alkylidene-) this compound | nih.gov |

| Substituted Ketones | N'-Alkylidene- this compound | ajgreenchem.com |

Acylation Reactions

The terminal nitrogen of the hydrazide can be acylated using acylating agents such as acyl chlorides or acid anhydrides. This reaction typically occurs in the presence of a base to neutralize the hydrogen chloride or carboxylic acid byproduct. For example, the reaction of N'-(arylmethylene)-isonicotinohydrazides with pyrazine-2-carbonyl chloride in the presence of sodium hydride yields the corresponding N,N'-disubstituted derivative. arkat-usa.org Similarly, pyridine (B92270) carbohydrazides can be acylated with acid anhydrides. mdpi.com This method allows for the introduction of a second acyl group, leading to the formation of N,N'-diacylhydrazide derivatives of this compound.

| Acylating Agent | Reaction Conditions | Product Type | Reference |

| Acyl Chloride | Base (e.g., Sodium Hydride) | N'-Acyl-(2R)-oxolane-2-carbohydrazide | arkat-usa.orgsavemyexams.com |

| Acid Anhydride (B1165640) | Methanol, Room Temp | N'-Acyl-(2R)-oxolane-2-carbohydrazide | mdpi.com |

Alkylation Reactions

N-alkylation of the hydrazide moiety can be achieved using alkyl halides. However, direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products, as well as potential quaternization. Modern methods, such as copper-catalyzed metallaphotoredox platforms, have been developed for the N-alkylation of a wide range of N-nucleophiles, including amides and N-heterocycles, with alkyl bromides under mild conditions. nih.gov These advanced methods could potentially be applied to this compound to achieve selective mono-alkylation. Traditional SN2 reactions with alkyl halides or sulfonates are also a common strategy for N-alkylation. acsgcipr.org

| Alkylating Agent | Method | Product Type | Reference |

| Alkyl Bromide | Metallaphotoredox Catalysis | N'-Alkyl-(2R)-oxolane-2-carbohydrazide | nih.gov |

| Alkyl Halide/Sulfonate | SN2 Reaction | N'-Alkyl-(2R)-oxolane-2-carbohydrazide | acsgcipr.orgrsc.org |

Functionalization of the Oxolane Ring System

The oxolane (tetrahydrofuran) ring is a saturated heterocyclic system and is generally less reactive than its aromatic counterpart, furan (B31954). However, modern synthetic methods have enabled the direct functionalization of C-H bonds within the ring, as well as reactions involving the ether oxygen atom.

C-H Bond Functionalization

A significant advancement in the functionalization of the tetrahydrofuran (B95107) scaffold is the palladium-catalyzed direct arylation of unactivated sp³ C-H bonds. Research has demonstrated the highly regio- and stereoselective arylation at the C3-position of (R)-tetrahydrofuran-2-carboxamides, which are structurally analogous to this compound. This reaction provides a direct route to cis-2,3-disubstituted tetrahydrofuran derivatives. chemimpex.com Furthermore, photoredox-catalyzed methods have been developed for the functionalization at the C5-position of methyltetrahydrofuran-2-carboxylate, which could be adapted for the subject compound. researchgate.net

| Reaction Type | Position | Catalyst/Method | Product Type | Reference |

| Direct C-H Arylation | C3 | Palladium-catalyzed | (2R,3R)-3-Aryl-oxolane-2-carbohydrazide | chemimpex.com |

| C-H Arylation | C5 | Decatungstate-catalyzed photoredox | (2R,5S)-5-Aryl-oxolane-2-carbohydrazide | researchgate.net |

Reactions Involving the Ether Oxygen

The ether oxygen of the oxolane ring can influence the reactivity of adjacent C-H bonds and can also participate in ring-opening reactions under specific conditions.

Hydrogen Abstraction: The C-H bonds adjacent to the ether oxygen (at the C2 and C5 positions) are activated towards hydrogen abstraction by radicals. For example, OH radicals can abstract a hydrogen atom from the equatorial C-H bond adjacent to the ether oxygen of tetrahydrofuran. researchgate.net This radical generation can be a prelude to further functionalization.

Ring-Opening Reactions: The tetrahydrofuran ring can be opened under strongly electrophilic or specific catalytic conditions. For instance, Tf₂O can act as a strong electrophilic activator, generating a THF-triflate intermediate that undergoes regioselective ring-opening in the presence of nucleophiles. acs.org Cationic uranium amide compounds have also been shown to promote a novel ring-opening reaction of tetrahydrofuran. rsc.org While these reactions are demonstrated on the parent tetrahydrofuran, they indicate the potential for cleavage of the C-O bond in derivatives like this compound under suitable conditions, leading to linear, functionalized products.

| Reaction Type | Reagent/Catalyst | Outcome | Reference |

| Hydrogen Abstraction | OH radicals | Radical formation at Cα to ether oxygen | researchgate.net |

| Ring-Opening | Triflic anhydride (Tf₂O) / Nucleophile | Functionalized linear product | acs.org |

| Ring-Opening | Cationic Uranium Amide Complex | Heterocyclic metallacycle | rsc.org |

| Ring-Opening | Ge(100) surface | Ge–(CH₂)₄–O–Ge structure | acs.org |

The structure of tetrahydrofuran-2-carboxylic acid, a closely related compound, allows for a variety of functionalizations, making it a valuable intermediate in the synthesis of complex molecules. chemimpex.com This suggests that this compound, either directly or via hydrolysis to the corresponding carboxylic acid, serves as a versatile scaffold for creating a library of substituted oxolane derivatives.

Elucidation of Reaction Mechanisms

Detailed mechanistic pathways for reactions involving this compound have not been explicitly elucidated in scientific publications. However, the reactivity of the carbohydrazide functional group is well-established. It typically participates in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form hydrazones.

In a general sense, the reaction of a carbohydrazide with a carbonyl compound is initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon. This is followed by a dehydration step to yield the corresponding hydrazone. For reactions involving dihydrazides and dialdehydes, a stepwise condensation mechanism is often observed, leading to the formation of macrocyclic structures through intermediate species. ekb.eg

The chirality of the oxolane (tetrahydrofuran) ring at the C2 position in this compound is expected to play a significant role in the stereochemical outcome of its reactions, potentially inducing chirality in the products or influencing the conformational dynamics of the resulting molecules. Studies on similar chiral dioxolane-dicarbohydrazides have shown that the inherent chirality of the starting material can direct the formation of specific conformers in macrocyclization reactions, which are stabilized by intramolecular interactions. researchgate.net

Transition State Analysis in Relevant Transformations

There is no specific transition state analysis for reactions involving this compound in the available literature. Transition state analysis is a computational and experimental tool used to understand the energy barriers and geometries of the highest-energy structures along a reaction coordinate.

For analogous reactions, such as the well-studied Mitsunobu reaction, density functional theory (DFT) calculations have been employed to investigate the complex reaction hypersurface. researchgate.net These studies reveal multiple stable intermediates and transition states, indicating that the reaction mechanism can be more intricate than previously assumed. researchgate.net For a reaction involving this compound, a similar level of detailed computational analysis would be required to map out the transition states for its various transformations, such as hydrazone formation or participation in cyclization reactions. Such an analysis would consider the influence of the chiral oxolane moiety on the stability and geometry of the transition states.

Kinetic and Thermodynamic Considerations of Reactions

Specific kinetic and thermodynamic data for reactions of this compound are not documented in the researched literature. To understand the feasibility and spontaneity of its reactions, one would need to determine key thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). Kinetic studies would be necessary to determine reaction rates, activation energies, and the factors that influence them.

For example, theoretical studies on the tautomerization of 2-hydroxypyridine (B17775) to 2-pyridone have utilized computational methods to determine the kinetic and thermodynamic properties of the reaction. mdpi.com These studies calculate activation barriers and energy differences between tautomers, providing insight into the reaction's feasibility under different conditions. mdpi.com A similar approach for this compound would involve computational modeling to predict its thermodynamic stability and the kinetic barriers for its reactions. Experimental techniques like calorimetry and spectroscopy would then be needed to validate these theoretical findings.

Spectroscopic Data and Structural Elucidation

The structure and stereochemistry of (2R)-oxolane-2-carbohydrazide can be confirmed through various spectroscopic techniques.

| Spectroscopic Data | Interpretation |

| ¹H NMR | The proton NMR spectrum would be expected to show distinct signals for the protons on the oxolane ring and the hydrazide group. The coupling patterns and chemical shifts of the protons adjacent to the chiral center would provide information about the relative stereochemistry. A typical ¹H NMR spectrum of a related thiazolidine (B150603) carbohydrazide (B1668358) shows signals for the amide and hydrazide protons in the downfield region (around 10 ppm). rdd.edu.iq |

| ¹³C NMR | The carbon NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule, confirming the overall carbon framework. |

| Mass Spectrometry | Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound (130.15 g/mol ). sigmaaldrich.com Fragmentation patterns could provide further structural information. |

| Infrared (IR) Spectroscopy | The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the hydrazide group (typically in the range of 3200-3400 cm⁻¹) and the C=O stretching of the amide group (around 1650-1700 cm⁻¹). rdd.edu.iqresearchgate.net |

Computational and Theoretical Studies

Conformational Analysis of (2R)-Oxolane-2-carbohydrazide

The three-dimensional structure of this compound is crucial for its chemical reactivity and biological activity. Conformational analysis aims to identify the most stable arrangements of the atoms in space, known as conformers, and to determine the energy barriers between them.

The conformational landscape of this molecule is primarily determined by the puckering of the oxolane ring and the rotation around the single bonds of the carbohydrazide (B1668358) side chain. The tetrahydrofuran (B95107) (oxolane) ring is not planar and typically adopts puckered conformations, such as the envelope (C_s symmetry) and twist (C_2 symmetry) forms, to relieve ring strain. The energy difference between these conformers is generally small, and the ring is often flexible, undergoing rapid interconversion between various puckered forms at room temperature.

The carbohydrazide moiety also possesses conformational flexibility. Due to the partial double bond character of the amide C-N bond, rotation around this bond is restricted, leading to the possibility of E and Z isomers. nih.gov Further rotation is possible around the N-N and C-C single bonds, giving rise to a complex potential energy surface with several local minima.

Computational methods, such as Density Functional Theory (DFT), are employed to explore this potential energy surface. nih.gov By systematically rotating the key dihedral angles and calculating the corresponding energies, a conformational map can be generated. The results of such an analysis would typically identify the global minimum energy conformation and other low-energy conformers that may be populated at room temperature.

Table 1: Illustrative Relative Energies of Key Conformers of this compound

| Conformer | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Global Minimum | τ(O1-C2-C3-C4) = 35, τ(C2-C1'-N1'-N2') = 175 | 0.00 | ~75 |

| Local Minimum 1 | τ(O1-C2-C3-C4) = -35, τ(C2-C1'-N1'-N2') = 65 | 1.50 | ~15 |

| Local Minimum 2 | τ(O1-C2-C3-C4) = 20, τ(C2-C1'-N1'-N2') = -170 | 2.50 | ~10 |

Note: The data in this table is illustrative and intended to represent typical results from a conformational analysis. Actual values would require specific quantum chemical calculations.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and chemical reactivity of this compound. These calculations provide information on the distribution of electrons within the molecule and help to predict which sites are most likely to be involved in chemical reactions.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions.

The Molecular Electrostatic Potential (MEP) map is another valuable tool. It visualizes the electrostatic potential on the electron density surface, with different colors representing regions of negative (electron-rich) and positive (electron-poor) potential. For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the nitrogen atoms of the hydrazide group, indicating their susceptibility to electrophilic attack. The hydrogen atoms of the amine and amide groups would exhibit positive potential, making them potential sites for nucleophilic attack.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can also be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time. These simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational flexibility and its interactions with its environment, such as a solvent or a biological receptor. nih.gov

An MD simulation of this compound in an aqueous solution, for example, could reveal the stability of its different conformers in a polar environment and the nature of its hydrogen bonding interactions with water molecules. The simulation would track the trajectory of each atom over a period of time, typically nanoseconds to microseconds, providing a detailed picture of the molecule's dynamic behavior.

If this compound is being investigated as a potential drug candidate, MD simulations can be used to study its binding to a target protein. nih.gov By placing the molecule in the active site of the protein and running a simulation, one can assess the stability of the protein-ligand complex, identify key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and calculate the binding free energy.

Prediction of Spectroscopic Properties

Quantum chemical calculations can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental spectra to confirm its structure and aid in the interpretation of spectral data.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of the molecule. nih.gov These calculated frequencies correspond to the stretching, bending, and torsional motions of the chemical bonds. By comparing the calculated IR spectrum with the experimental one, each absorption band can be assigned to a specific vibrational mode. For this compound, characteristic vibrational frequencies would be expected for the N-H, C=O, and C-O stretching modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (δ) of the ¹H and ¹³C nuclei. nih.gov These calculations provide theoretical chemical shifts that can be correlated with the signals observed in the experimental NMR spectra, facilitating the assignment of each signal to a specific atom in the molecule. The predicted chemical shifts are sensitive to the molecule's conformation, so a good agreement between the calculated and experimental spectra can also provide evidence for the predominant conformation in solution.

Table 2: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts for this compound

| Proton | Predicted δ (ppm) | Experimental δ (ppm) | Multiplicity |

|---|---|---|---|

| H2 | 4.25 | 4.20 | t |

| H3, H4 | 1.90-2.10 | 1.85-2.05 | m |

| H5 | 3.80-3.95 | 3.75-3.90 | m |

| NH | 8.50 | 8.45 | s |

| NH₂ | 4.50 | 4.45 | s |

Note: The data in this table is illustrative and intended to represent typical results from NMR prediction studies. Actual values would require specific quantum chemical calculations and experimental measurements.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of (2R)-oxolane-2-carbohydrazide in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, NOESY) experiments, a complete picture of the molecule's constitution and stereochemistry can be assembled.

Proton (¹H) NMR Spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the protons on the oxolane ring and the hydrazide moiety. The proton at the C2 chiral center is anticipated to appear as a multiplet due to coupling with the adjacent C3 protons. The diastereotopic protons on the C3 and C4 positions of the ring will exhibit complex splitting patterns. The N-H protons of the hydrazide group are expected to appear as broad signals, the chemical shift of which can be dependent on solvent and concentration.

Carbon-¹³C NMR Spectroscopy reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would be expected to display five distinct signals corresponding to the five carbon atoms of the oxolane-carbohydrazide structure. The carbonyl carbon (C=O) would appear furthest downfield, typically in the 170-180 ppm range. The C2 and C5 carbons, being attached to oxygen, would be found in the ether region (approx. 65-85 ppm), while the C3 and C4 carbons would be in the aliphatic region.

Two-dimensional NMR techniques are crucial for unambiguous assignments. Correlation Spectroscopy (COSY) would confirm the ¹H-¹H coupling network within the oxolane ring, while Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon atom. The Nuclear Overhauser Effect (NOE) is particularly important for stereochemical elucidation, as it can reveal through-space proximity between protons, helping to define the preferred conformation of the molecule in solution.

Interactive Table: Predicted NMR Chemical Shifts (δ) in ppm

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| C=O | - | ~172-175 |

| C2-H | ~4.2-4.4 (dd) | ~75-78 |

| C3-H₂ | ~1.9-2.2 (m) | ~25-28 |

| C4-H₂ | ~1.8-2.1 (m) | ~23-26 |

| C5-H₂ | ~3.8-4.0 (m) | ~68-71 |

| -NH- | ~7.5-8.5 (br s) | - |

| -NH₂ | ~4.0-5.0 (br s) | - |

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on solvent and experimental conditions. Multiplicity: s=singlet, dd=doublet of doublets, m=multiplet, br=broad.

Mass Spectrometry (MS) for Molecular Ion Analysis and Mechanistic Insights

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the confirmation of its chemical formula, C₅H₁₀N₂O₂.

Upon ionization, typically through electron impact (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺ or [M+H]⁺) is generated. The molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (130.15 g/mol ).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The energetically unstable molecular ion can break apart into smaller, characteristic fragment ions. Key fragmentation pathways for this molecule would likely involve:

Alpha-cleavage: The cleavage of the bond adjacent to the oxolane ring's oxygen atom.

Ring cleavage: Opening of the tetrahydrofuran (B95107) ring, leading to characteristic losses. A major peak for 2-substituted tetrahydrofurans is often observed at m/z 71, corresponding to the loss of the substituent at the C2 position. nih.gov

Cleavage of the carbohydrazide (B1668358) group: Fragmentation can occur at the C-N or N-N bonds of the hydrazide moiety. Common losses include the loss of NH₂ (m/z 114), N₂H₃ (m/z 100), or the entire carbohydrazide group (loss of CON₂H₃), leading to a fragment at m/z 71.

By analyzing these fragmentation patterns, the connectivity of the molecule can be confirmed.

Interactive Table: Predicted Key Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Ion | Possible Neutral Loss |

| 130 | [C₅H₁₀N₂O₂]⁺˙ (Molecular Ion) | - |

| 114 | [M - NH₂]⁺ | NH₂ |

| 100 | [M - N₂H₂]⁺ | N₂H₂ |

| 87 | [C₄H₇O₂]⁺ (Loss of hydrazide radical) | ·N₂H₃ |

| 71 | [C₄H₇O]⁺ (Oxolane-2-yl cation) | ·CONHNH₂ |

| 43 | [CONHNH₂]⁺ (Carbohydrazide cation) | C₄H₇O· |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.czlibretexts.org The IR spectrum of this compound would exhibit several characteristic absorption bands.

The most prominent peaks would include:

N-H Stretching: The hydrazide group (-NHNH₂) would show medium to strong absorptions in the range of 3200-3400 cm⁻¹, often appearing as two distinct bands for the symmetric and asymmetric stretches of the -NH₂ group. specac.com

C-H Stretching: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are characteristic of the sp³ C-H bonds in the oxolane ring. pressbooks.pub

C=O Stretching (Amide I band): A strong, sharp absorption between 1630-1690 cm⁻¹ is a definitive indicator of the carbonyl group in the amide functionality. ucla.edu

N-H Bending (Amide II band): A medium intensity band around 1550-1640 cm⁻¹ corresponds to the N-H bending vibration.

C-O-C Stretching: A strong absorption in the fingerprint region, typically around 1050-1150 cm⁻¹, signifies the C-O-C ether linkage within the oxolane ring.

Interactive Table: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3200-3400 | N-H Stretch | Hydrazide (-NHNH₂) | Medium |

| 2850-2960 | C-H Stretch | Alkane (Oxolane ring) | Medium |

| 1630-1690 | C=O Stretch (Amide I) | Carbonyl (-CONHNH₂) | Strong |

| 1550-1640 | N-H Bend (Amide II) | Hydrazide (-NHNH₂) | Medium |

| 1050-1150 | C-O-C Asymmetric Stretch | Ether (Oxolane ring) | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule. This compound lacks extensive conjugated systems or strong chromophores. Therefore, it is not expected to show significant absorption in the visible or near-UV range (200-800 nm). Any observed absorption would likely be in the far-UV region (below 220 nm), corresponding to n→π* transitions of the carbonyl group's non-bonding electrons.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique would provide unequivocal proof of the molecular structure, including bond lengths, bond angles, and torsional angles.

Crucially, for a chiral molecule like this compound, X-ray analysis of a suitable single crystal can determine its absolute configuration . By using anomalous dispersion, the experiment can unambiguously confirm the 'R' configuration at the C2 chiral center.

Furthermore, the crystallographic data would reveal the molecule's conformation in the solid state and how the molecules pack together in the crystal lattice. The hydrazide group, with its hydrogen bond donors (-NH, -NH₂) and acceptor (C=O), is expected to play a dominant role in forming intermolecular hydrogen bonding networks. iucr.orgeurjchem.comiucr.org These interactions are critical in defining the supramolecular architecture of the crystal.

Interactive Table: Structural Information from X-ray Crystallography

| Parameter Determined | Significance for this compound |

| Atomic Coordinates | Defines the precise 3D position of every atom. |

| Absolute Configuration | Unambiguously confirms the stereochemistry at the C2 center as 'R'. |

| Bond Lengths & Angles | Provides exact geometric details of the oxolane ring and hydrazide group. |

| Torsion Angles | Defines the conformation of the five-membered ring (e.g., envelope, twist). |

| Crystal Packing | Shows how individual molecules are arranged in the unit cell. |

| Intermolecular Interactions | Identifies and quantifies hydrogen bonds involving the hydrazide moiety. tandfonline.com |

Chiral Chromatography and Spectropolarimetry for Enantiomeric Purity and Conformational Studies

Chiral Chromatography , particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP), is the standard method for separating enantiomers. nih.goveijppr.com This technique would be used to determine the enantiomeric purity or enantiomeric excess (% ee) of a sample of this compound. The (2R) and (2S) enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and thus be separated. wvu.edu This allows for the precise quantification of each enantiomer in a mixture.

Spectropolarimetry is a technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. A pure sample of this compound will exhibit optical activity, rotating the light by a specific angle. The specific rotation ([α]) is a characteristic physical property of a chiral molecule, dependent on the wavelength of light, temperature, solvent, and concentration. While the magnitude of the rotation would need to be determined experimentally, it would be a non-zero value. The sign of the rotation (dextrorotatory, (+), or levorotatory, (-)) would also be determined, providing a key identifying characteristic for this specific enantiomer.

Interactive Table: Chiral Analysis Techniques

| Technique | Information Provided | Application |

| Chiral HPLC/GC | Separation and quantification of enantiomers. | Determination of enantiomeric purity and enantiomeric excess (% ee). |

| Spectropolarimetry | Measurement of optical rotation (sign and magnitude). | Confirmation of chirality and characterization of the pure enantiomer. |

Applications As a Chiral Synthon in Organic Synthesis

Role in Asymmetric Synthesis as a Chiral Building Block

In principle, (2R)-oxolane-2-carbohydrazide could serve as a chiral building block by introducing a stereochemically defined tetrahydrofuran-2-yl moiety into a target molecule. The carbohydrazide (B1668358) functional group can undergo a variety of transformations, including condensation reactions with aldehydes and ketones to form chiral hydrazones, or acylation reactions. These transformations would transfer the chirality of the parent molecule to the newly formed product. However, no specific examples of such applications for this compound are currently documented in peer-reviewed literature.

Synthesis of Complex Chiral Architectures

The synthesis of complex chiral architectures often relies on the use of versatile chiral synthons that can be elaborated into more complex structures. Chiral macrocycles, for instance, have been synthesized using building blocks containing bipyridine and amino acid subunits. nih.gov While this compound possesses the necessary chirality, its specific use in the construction of intricate molecular frameworks, such as macrocycles or polycyclic natural products, has not been reported. The development of synthetic routes to chiral tetrahydrofuran (B95107) derivatives is an active area of research, but these studies have not yet highlighted the use of this compound. nih.govnih.gov

Development of Novel Reagents and Catalysts

Chiral hydrazides and their derivatives have the potential to act as ligands for metal-catalyzed asymmetric reactions or as organocatalysts themselves. The nitrogen and oxygen atoms within this compound could coordinate to a metal center, creating a chiral environment that could influence the stereochemical outcome of a reaction. Despite the known application of other chiral carbohydrazide derivatives as ligands, there is no available research demonstrating the development or use of reagents or catalysts derived from this compound. ajgreenchem.com

Use in Dynamic Combinatorial Chemistry

Dynamic combinatorial chemistry (DCC) is a powerful tool for the discovery of new receptors and ligands, often employing reversible reactions such as hydrazone formation. nih.gov The carbohydrazide group of this compound makes it a theoretical candidate for inclusion in dynamic combinatorial libraries (DCLs). In the presence of a biological target, the equilibrium of the library could shift to favor the formation of the best-binding hydrazone, thus identifying a lead compound. While DCC has been used to identify ligands for various biological targets, the incorporation of this compound into such a library has not been described in the existing literature. researchgate.net

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, aiming for processes that are not only efficient but also environmentally benign. chiralpedia.com For (2R)-oxolane-2-carbohydrazide, this translates to moving beyond traditional synthetic methods, which may rely on harsh reagents or generate significant waste.

Future research should prioritize the development of biocatalytic and organocatalytic routes. Biocatalysis, utilizing enzymes or whole-cell systems, offers the potential for highly selective reactions under mild conditions, minimizing the environmental impact of chemical production. nih.govnih.gov Engineered enzymes could be designed for the enantioselective synthesis of the chiral tetrahydrofuran (B95107) precursor or for the direct formation of the carbohydrazide (B1668358) from a suitable carboxylic acid derivative. nih.gov An expeditious, solvent-free one-pot method for preparing hydrazides from corresponding acids directly under microwave irradiation has been shown to be superior to conventional methods, offering a greener alternative. researchgate.net

Organocatalysis, which employs small organic molecules as catalysts, presents another powerful tool for sustainable synthesis. umb.edu Chiral amine or Brønsted acid catalysts could be explored to induce the desired stereochemistry in the oxolane ring, avoiding the use of metal-based catalysts which can be costly and toxic. nih.govrsc.org

| Synthesis Strategy | Key Advantages | Potential Catalyst Classes |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. | Hydrolases, Lipases, Engineered Ketoreductases. |

| Organocatalysis | Metal-free, often milder conditions, readily available catalysts. | Chiral amines, Brønsted acids, Phosphoric acids. |

| Microwave-Assisted Synthesis | Rapid reaction times, often solvent-free, improved energy efficiency. | N/A (Energy Source) |

Exploration of Undiscovered Reactivity Pathways

The unique combination of a cyclic ether and a carbohydrazide moiety in this compound suggests a rich and largely unexplored reactivity profile. Future investigations should aim to uncover novel transformations stemming from the interplay of these two functional groups.

The tetrahydrofuran ring is susceptible to ring-opening reactions under certain conditions. nih.govchemicalbook.comresearchgate.net Research could explore Lewis acid or transition metal-catalyzed ring-opening reactions to generate functionalized linear structures with preserved chirality. Furthermore, the α-protons to the ether oxygen are potential sites for C-H activation, opening doors for direct functionalization of the oxolane ring.

The carbohydrazide group is a versatile functional handle. It can participate in a variety of condensation reactions to form heterocycles such as pyrazoles, oxadiazoles (B1248032), and triazoles. mdpi.commdpi.com Exploring the diastereoselectivity of these cyclization reactions, influenced by the adjacent chiral center, could lead to the synthesis of novel, stereochemically complex heterocyclic scaffolds with potential biological activity. The N-N bond of the hydrazine (B178648) moiety also presents opportunities for unique transformations, including enzymatic or metal-catalyzed reductions to chiral amines. nih.govchemistryviews.org

Integration into Advanced Synthetic Methodologies

Beyond its standalone synthesis and reactivity, the true potential of this compound lies in its integration into more complex and powerful synthetic methodologies.

As a chiral building block , this compound can serve as a starting material for the synthesis of complex natural products and pharmaceuticals. The tetrahydrofuran motif is a common feature in many biologically active molecules. unive.itchemistryviews.org The inherent chirality of this compound can be strategically transferred to subsequent products, streamlining the synthesis of enantiomerically pure targets.

Furthermore, it holds promise as a chiral auxiliary . wikipedia.org By temporarily attaching it to a prochiral molecule, it can direct the stereochemical outcome of a subsequent reaction. scielo.org.mxresearchfloor.org After the desired transformation, the auxiliary can be cleaved and potentially recycled. Research in this area would involve designing efficient methods for its attachment and removal, and demonstrating its effectiveness in a range of asymmetric transformations, such as aldol (B89426) reactions, Michael additions, and alkylations.

| Application | Description | Key Research Goals |

| Chiral Building Block | Starting material for the synthesis of complex chiral molecules. | Identification of high-value target molecules; Development of efficient synthetic routes utilizing the compound. |

| Chiral Auxiliary | A temporary chiral directing group. | Efficient attachment and cleavage protocols; High diastereoselectivity in a variety of reactions. |

| Organocatalyst Precursor | A scaffold for the synthesis of novel chiral catalysts. | Design and synthesis of new catalyst structures; Evaluation of catalytic activity and enantioselectivity. |

Expanding the Scope of Chiral Transformations

The field of asymmetric catalysis is continually evolving, with a constant demand for new and efficient chiral catalysts and ligands. chiralpedia.comnih.govnih.gov this compound and its derivatives are prime candidates for exploration in this domain.

The carbohydrazide moiety can be readily modified to generate a library of chiral ligands for transition metal catalysis. The nitrogen and oxygen atoms can act as coordination sites for a variety of metals, and the chiral oxolane backbone can create a well-defined stereochemical environment around the metal center. These new ligands could be screened for their efficacy in a wide range of asymmetric reactions, including hydrogenations, cross-couplings, and cycloadditions.

Moreover, the hydrazide functionality can serve as a precursor to novel organocatalysts . For instance, it could be incorporated into chiral guanidine (B92328) or primary-secondary diamine scaffolds, which have shown great promise in asymmetric catalysis. nih.gov The development of organocatalysts derived from this compound could offer new solutions for challenging asymmetric transformations. rsc.orgrsc.org The future of asymmetric synthesis will likely involve the integration of multiple catalytic strategies, and this chiral scaffold could play a role in the development of novel hybrid organo-metal catalytic systems. acs.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2R)-oxolane-2-carbohydrazide, and how can enantiomeric purity be ensured?

- Methodological Answer : The synthesis typically involves ring-opening reactions of oxolane derivatives followed by hydrazide formation. Key steps include:

- Stereoselective synthesis using chiral catalysts (e.g., Sharpless epoxidation analogs) to preserve the (2R)-configuration .

- Purification via recrystallization in methanol or ethanol to isolate enantiomerically pure product, as demonstrated in analogous carbohydrazide syntheses .

- Characterization using chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) to confirm >98% enantiomeric excess .

Q. How can the structural identity of this compound be confirmed?

- Methodological Answer : Use a combination of:

- Single-crystal X-ray diffraction to resolve stereochemistry and bond angles, as applied to related hydrazide derivatives .

- NMR spectroscopy : H and C NMR to verify the oxolane ring protons (δ 3.5–4.5 ppm) and hydrazide NH peaks (δ 8.0–9.5 ppm) .

- Mass spectrometry (HRMS) to confirm molecular weight (CHNO, exact mass 130.0742) .

Advanced Research Questions

Q. What computational models are suitable for predicting the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to map transition states and activation energies for acyl transfer reactions .

- Compare computational results with experimental kinetic data (e.g., rate constants derived from H NMR monitoring) to validate predictive accuracy .

Q. How can contradictory data on the compound’s stability under acidic conditions be resolved?

- Methodological Answer :

- Design a controlled stability study using:

- pH-varied aqueous solutions (pH 1–7) at 25°C and 40°C.

- HPLC-MS monitoring to track degradation products (e.g., oxolane ring-opening intermediates) .

- Apply Arrhenius kinetics to model degradation rates and identify critical pH/temperature thresholds .

Q. What strategies mitigate batch-to-batch variability in biological activity assays involving this compound?

- Methodological Answer :

- Standardize synthesis protocols (e.g., fixed reaction time, solvent ratios) to minimize impurities .

- Use LC-MS/MS to quantify trace byproducts (e.g., dimerized hydrazides) that may interfere with bioassays .

- Validate biological activity via dose-response curves in triplicate, normalizing to a reference inhibitor .

Data Analysis and Reproducibility

Q. How should researchers address discrepancies in reported melting points for this compound?

- Methodological Answer :

- Compare DSC (differential scanning calorimetry) data across studies, noting heating rates and sample purity .

- Replicate measurements using a calibrated melting point apparatus with inert atmosphere (N) to prevent oxidation .

Q. What statistical methods are recommended for analyzing dose-dependent cytotoxicity data of this compound?

- Methodological Answer :

- Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC values with 95% confidence intervals .

- Use ANOVA with Tukey’s post-hoc test to compare treatment groups, ensuring biological replicates .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in vitro?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.